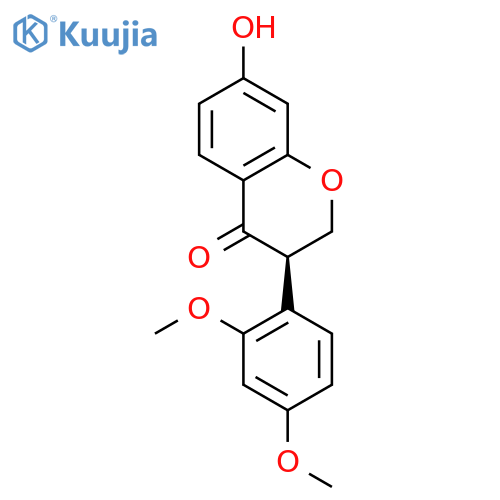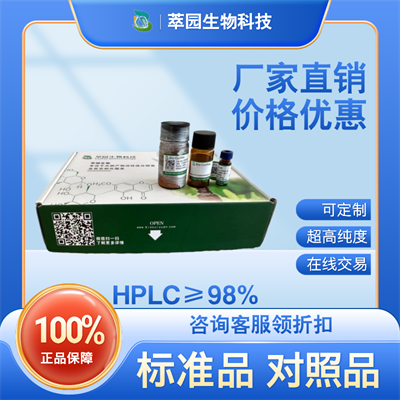Cas no 70561-31-8 ((3R)-sativanone)

(3R)-sativanone structure
商品名:(3R)-sativanone
(3R)-sativanone 化学的及び物理的性質
名前と識別子
-
- (3R)-sativanone
- Sativanone
- 3-(2,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one
- LMPK12050464
- 70561-31-8
- 7-Hydroxy-2',4'-dimethoxyisoflavanone
- CHEBI:174867
- FS-8460
- 4H-1-Benzopyran-4-one, 3-(2,4-dimethoxyphenyl)-2,3-dihydro-7-hydroxy-, (3R)-
- AKOS040734483
- DTXSID301318415
- CHEMBL2397752
-
- インチ: InChI=1S/C17H16O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1
- InChIKey: JOVYBWHPTQRVNZ-AWEZNQCLSA-N
- ほほえんだ: COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC
計算された属性
- せいみつぶんしりょう: 300.09977361g/mol
- どういたいしつりょう: 300.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 65Ų
(3R)-sativanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN95388-10mg |
Sativanone |
70561-31-8 | >=98% | 10mg |
$318 | 2023-09-19 |
(3R)-sativanone 関連文献
-
Nigel C. Veitch Nat. Prod. Rep. 2013 30 988
-
Karthi Natesan,Thimmarayan Srivalli,Harshavardhan Mohan,Arul Jayaprakash,Vaikundamoorthy Ramalingam Food Funct. 2022 13 13002
70561-31-8 ((3R)-sativanone) 関連製品
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:70561-31-8)Sativanone

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ